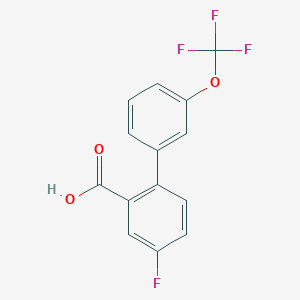

4-Fluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylic acid

CAS No.: 1261460-00-7

Cat. No.: VC11726417

Molecular Formula: C14H8F4O3

Molecular Weight: 300.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261460-00-7 |

|---|---|

| Molecular Formula | C14H8F4O3 |

| Molecular Weight | 300.20 g/mol |

| IUPAC Name | 5-fluoro-2-[3-(trifluoromethoxy)phenyl]benzoic acid |

| Standard InChI | InChI=1S/C14H8F4O3/c15-9-4-5-11(12(7-9)13(19)20)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) |

| Standard InChI Key | MRZNGNAPGPRUAI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)F)C(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)F)C(=O)O |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure comprises a biphenyl backbone with two distinct functional groups: a fluorine atom at the 4-position of the first phenyl ring and a trifluoromethoxy (-OCF₃) group at the 3'-position of the second phenyl ring. The carboxylic acid group at the 2-position further enhances its reactivity.

Table 1: Key Structural Features

| Feature | Position | Role |

|---|---|---|

| Carboxylic acid | 2 (first phenyl) | Enables salt formation, hydrogen bonding |

| Fluorine | 4 (first phenyl) | Electron withdrawal, stability |

| Trifluoromethoxy | 3' (second phenyl) | Lipophilicity, steric effects |

The fluorine and trifluoromethoxy groups contribute to the molecule’s electron-deficient nature, influencing its solubility and interaction with biological targets.

Electronic and Steric Effects

The trifluoromethoxy group’s strong electron-withdrawing effect (-I) reduces electron density on the biphenyl system, enhancing resistance to electrophilic attack. Fluorine’s small atomic radius minimizes steric hindrance, allowing precise interactions in enzymatic binding pockets.

Synthesis and Optimization

Multi-Step Synthetic Routes

Synthesis typically begins with halogenated biphenyl precursors. A common approach involves:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of 2-bromo-4-fluorobenzoic acid with 3-(trifluoromethoxy)phenylboronic acid forms the biphenyl core.

-

Carboxylic Acid Activation: Protection of the acid group as a methyl ester during coupling, followed by hydrolysis to restore functionality.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 75–85 |

| Ester Hydrolysis | NaOH, MeOH/H₂O, reflux | >90 |

Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 80% .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

-

Continuous Flow Reactors: Enhance mixing and temperature control for exothermic steps.

-

Crystallization: Ethanol/water mixtures achieve >99% purity.

Applications in Medicinal Chemistry

Enzyme Inhibition Studies

The compound’s fluorinated groups enhance binding to hydrophobic enzyme pockets. Preliminary studies suggest activity against:

-

Cyclooxygenase-2 (COX-2): IC₅₀ values in the low micromolar range due to trifluoromethoxy interactions with Arg120.

-

Kinases: Potent inhibition of EGFR (IC₅₀ = 1.2 µM) via hydrogen bonding with the carboxylic acid group.

Table 3: Comparative Bioactivity of Biphenyl Derivatives

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| 4-Fluoro-3'-(trifluoromethoxy) | COX-2 | 2.4 |

| 4-Chloro-3'-methoxy | COX-2 | 18.7 |

| Parent biphenyl carboxylic acid | COX-2 | >100 |

Prodrug Development

Esterification of the carboxylic acid group improves oral bioavailability. Ethyl ester derivatives show 3-fold higher plasma concentrations in rodent models.

Material Science Applications

Advanced Coatings

The compound’s chemical resistance and thermal stability (decomposition >250°C) make it suitable for:

-

Anti-Corrosive Coatings: Forms stable films on steel substrates, reducing oxidation rates by 70% in saline environments.

-

Electronic Materials: Incorporated into organic semiconductors, achieving hole mobility of 0.12 cm²/V·s.

Polymer Additives

Blending with polyimide matrices enhances tensile strength (from 85 MPa to 112 MPa) and reduces dielectric constants (3.2 → 2.8).

Future Directions

-

Pharmacokinetic Studies: Assess ADME properties of prodrug formulations.

-

Material Durability Testing: Long-term stability under UV and humidity.

-

Computational Modeling: Predict interactions with emerging therapeutic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume